Ethylenediaminetetraacetic acid, triethanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is a chelating agent widely used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, can be synthesized through the reaction of ethylenediamine with chloroacetic acid under alkaline conditions. The reaction typically involves the following steps:
Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. This results in the formation of ethylenediamine-N,N,N’,N’-tetraacetic acid.
Neutralization: The resulting product is then neutralized with an amine, such as ammonia or an amine salt, to form the amine salt of ethylenediamine-N,N,N’,N’-tetraacetic acid.
Industrial Production Methods
Industrial production of ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, primarily undergoes chelation reactions with metal ions. It can form stable complexes with various metal ions, including calcium, magnesium, iron, and copper.
Common Reagents and Conditions
Chelation Reactions: These reactions typically occur in aqueous solutions at neutral or slightly alkaline pH. The presence of metal ions and ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, leads to the formation of stable metal complexes.
Oxidation and Reduction: While ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, itself is not highly reactive in oxidation or reduction reactions, the metal complexes it forms can participate in redox reactions depending on the metal ion involved.
Major Products
The major products of reactions involving ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, are the metal complexes formed through chelation. These complexes are stable and soluble in water, making them useful in various applications.
Scientific Research Applications
Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in analytical chemistry for titration and separation of metal ions.
Biology: In biological research, it is used to inhibit metal-dependent enzymes and to study metal ion interactions in biological systems.
Medicine: It is employed in medical research for its ability to chelate metal ions, which can be useful in treatments for metal poisoning and in diagnostic assays.
Industry: In industrial applications, it is used in water treatment, textile processing, and as a stabilizer in various formulations.
Mechanism of Action
The primary mechanism of action of ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is through chelation. It binds to metal ions through its multiple carboxylate and amine groups, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Similar to ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, EDTA is a widely used chelating agent. EDTA is typically used in its acid form or as a disodium salt.
Nitrilotriacetic acid (NTA): Another chelating agent, NTA, has a similar structure but with one less carboxylate group compared to ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt.
Diethylenetriaminepentaacetic acid (DTPA): DTPA has an additional amine group and two more carboxylate groups, providing even stronger chelation properties.
Uniqueness
Ethylenediamine-N,N,N’,N’-tetraacetic acid, amine salt, is unique in its balance of chelation strength and solubility. Its ability to form stable complexes with a wide range of metal ions, combined with its solubility in water, makes it particularly versatile for various applications.
Properties
CAS No. |
66558-66-5 |
---|---|
Molecular Formula |
C16H31N3O11 |
Molecular Weight |
441.43 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[carboxymethyl(methoxycarbonyl)amino]ethyl-methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H16N2O8.C6H15NO3/c1-19-9(17)11(5-7(13)14)3-4-12(6-8(15)16)10(18)20-2;8-4-1-7(2-5-9)3-6-10/h3-6H2,1-2H3,(H,13,14)(H,15,16);8-10H,1-6H2 |
InChI Key |
JLGHBEWZZPXDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CCN(CC(=O)O)C(=O)OC)CC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.